molecular formula C17H25ClIN B15348570 3-(o-Chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide CAS No. 98780-67-7

3-(o-Chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide

Cat. No.: B15348570
CAS No.: 98780-67-7
M. Wt: 405.7 g/mol
InChI Key: GVNSHRPQUIPREW-UHFFFAOYSA-M
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Description

3-(o-Chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide is a quaternary ammonium salt characterized by a bicyclo[3.2.1]octane core structure. The compound features an o-chlorobenzyl substituent at the 3-position and four methyl groups at the 3-, 5-, 8-, and 8-positions of the bicyclic framework. Its iodide counterion contributes to its ionic nature and solubility profile. The CAS registry number for this compound is 98780-67-7, and it is alternatively referred to as CID57441 or LS-23503 .

The molecular formula is C₁₈H₂₆ClIN, with a molecular weight of 447.76 g/mol (calculated based on substituents and iodide). The bicyclo[3.2.1]octane skeleton imparts rigidity to the structure, while the o-chlorobenzyl group introduces steric and electronic effects that influence its reactivity and biological activity. This compound is primarily used in research settings, with applications in medicinal chemistry and pharmacology, though specific therapeutic indications remain underexplored .

Properties

CAS No.

98780-67-7

Molecular Formula

C17H25ClIN

Molecular Weight

405.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-3,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;iodide

InChI

InChI=1S/C17H25ClN.HI/c1-17(2)14-8-9-15(17)12-19(3,11-14)10-13-6-4-5-7-16(13)18;/h4-7,14-15H,8-12H2,1-3H3;1H/q+1;/p-1

InChI Key

GVNSHRPQUIPREW-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC1C[N+](C2)(C)CC3=CC=CC=C3Cl)C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the structural, physicochemical, and biological properties of 3-(o-chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide with structurally related azabicyclo and azoniabicyclo compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Counterion Molecular Weight (g/mol) Key Properties/Data
This compound Azoniabicyclo[3.2.1]octane o-Chlorobenzyl, 3,5,8,8-tetramethyl Iodide 447.76 Quaternary ammonium salt; research use
3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane dihydrochloride Azabicyclo[3.2.1]octane p-Aminobenzyl, 1,8,8-trimethyl Dihydrochloride 331.37 LD₅₀ (mice, intraperitoneal): 104 mg/kg
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride Azabicyclo[3.2.1]octane p-Chlorobenzyl, 1,8,8-trimethyl Hydrochloride 314.89 SMILES: CC1(C2CCC1(CN(C2)CC3=CC=C(C=C3)Cl)C)C
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride Oxa-azabicyclo[3.2.1]octane None (oxygen atom replaces nitrogen at 3) Hydrochloride 177.66 LogP: -0.5 (predicted)
8-Methyl-8-azabicyclo[3.2.1]octane derivatives (e.g., 3-hydrazinyl variant) Azabicyclo[3.2.1]octane Hydrazinyl, methyl Dihydrochloride 228.16 Used in synthetic intermediates

Key Findings

Structural Variations: Substituent Position: The o-chlorobenzyl group in the target compound contrasts with the p-aminobenzyl and p-chlorobenzyl groups in analogs . Core Modifications: Replacement of the nitrogen atom with oxygen (as in 3-oxa-8-azabicyclo[3.2.1]octane) reduces basicity and impacts solubility .

Counterion Effects :

  • The iodide counterion in the target compound confers higher molecular weight and polarizability compared to hydrochloride or dihydrochloride salts in analogs. This may influence pharmacokinetics, such as membrane permeability or renal clearance .

Biological Activity: The p-aminobenzyl analog exhibits acute toxicity (LD₅₀ = 104 mg/kg in mice), suggesting that amino groups at the para position may enhance bioactivity or toxicity compared to halogenated derivatives . No acute toxicity data are available for the o-chlorobenzyl variant, highlighting a gap in current research.

Synthetic Utility :

  • Compounds like 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride serve as intermediates in heterocyclic synthesis, whereas the target compound’s quaternary ammonium structure may limit its reactivity in certain reactions .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s quaternary ammonium structure and halogenated aromatic group warrant investigation into its anticholinergic or antimicrobial properties, given similarities to known bioactive azoniabicyclo derivatives .
  • Toxicity Profiling: Comparative studies with the p-aminobenzyl and p-chlorobenzyl analogs are needed to elucidate substituent-specific toxicity trends .
  • Solubility and Stability : Further analysis of the iodide counterion’s impact on solubility (e.g., in aqueous vs. organic media) could guide formulation development.

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